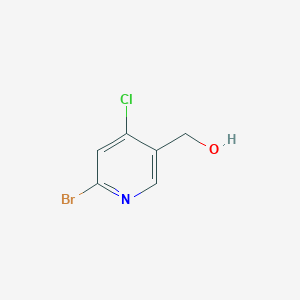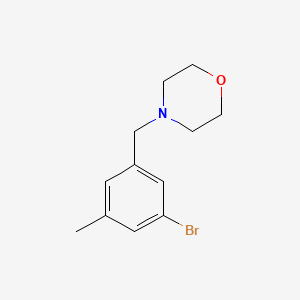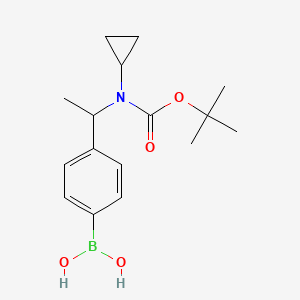
(6-Bromo-4-chloropyridin-3-yl)methanol
Übersicht
Beschreibung
“(6-Bromo-4-chloropyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 .
Molecular Structure Analysis
The molecular structure of “(6-Bromo-4-chloropyridin-3-yl)methanol” consists of a pyridine ring substituted with bromine and chlorine atoms, and a methanol group .Physical And Chemical Properties Analysis
“(6-Bromo-4-chloropyridin-3-yl)methanol” has a molecular weight of 222.47 . Additional physical and chemical properties were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
- Crystal Structure Analysis : The compound has been synthesized and characterized through crystallographic analysis, demonstrating its potential for applications in structural chemistry. For instance, the title compound (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone exhibited a monoclinic space group, indicating its well-defined crystal structure, suitable for various scientific applications (Lakshminarayana et al., 2009).
Catalysis and Ligand Behavior
- Catalytic Applications : Nickel complexes with bidentate N,O-type ligands, where (pyridin-2-yl)methanol is used, have been synthesized, showcasing the role of these compounds in catalysis, especially in the oligomerization of ethylene (Kermagoret & Braunstein, 2008).
Biocatalysis and Green Chemistry
- Whole-cell Biocatalysis : The compound has been utilized in biocatalysis, showing its potential in green chemistry applications. The synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system demonstrated a more economical and efficient approach, highlighting the compound's utility in biocatalysis (Chen et al., 2021).
Synthesis of Complex Molecules
- Synthesis of Schiff Bases and Metal Complexes : Schiff base ligands and metal complexes have been prepared using similar compounds, indicating the role of (6-Bromo-4-chloropyridin-3-yl)methanol in the synthesis of complex molecules. These compounds are used in various fields, including materials science and medicinal chemistry (Kaya et al., 2021).
Pharmaceutical Intermediates
- Production of Pharmaceutical Intermediates : The compound has been employed in the production of chiral intermediates for pharmaceuticals. An example is the production of a key chiral intermediate of Betahistine, an anti-allergic drug, using a newly isolated Kluyveromyces sp. This highlights the compound's importance in the pharmaceutical industry (Ni et al., 2012).
Eigenschaften
IUPAC Name |
(6-bromo-4-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQIATOCUJKORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-4-chloropyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















